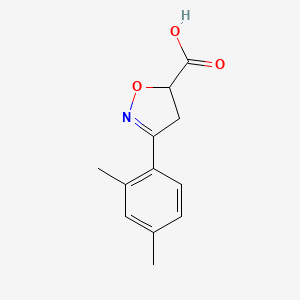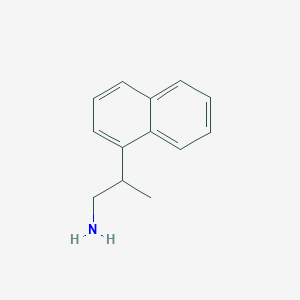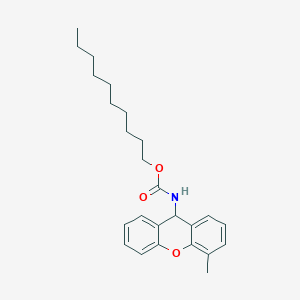
decyl N-(4-methyl-9H-xanthen-9-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate is an organic compound that belongs to the class of xanthone derivatives. Xanthones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a decyl group attached to the nitrogen atom of the carbamate moiety, which is further linked to a 4-methyl-9H-xanthen-9-yl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decyl N-(4-methyl-9H-xanthen-9-yl)carbamate typically involves the reaction of decyl isocyanate with 4-methyl-9H-xanthene-9-amine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Preparation of 4-methyl-9H-xanthene-9-amine: This intermediate can be synthesized by the reduction of 4-methyl-9H-xanthene-9-one using a reducing agent such as sodium borohydride.
Reaction with decyl isocyanate: The 4-methyl-9H-xanthene-9-amine is then reacted with decyl isocyanate in an inert solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The decyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
Oxidation: Xanthone derivatives with various substituents.
Reduction: 4-methyl-9H-xanthene-9-ylamine and decylamine.
Substitution: Various alkyl or aryl carbamates.
Wissenschaftliche Forschungsanwendungen
Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of decyl N-(4-methyl-9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets. The xanthene moiety can interact with various enzymes and receptors, modulating their activity. The carbamate group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The decyl group can influence the compound’s lipophilicity, affecting its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecyl N-(4-methyl-9H-xanthen-9-yl)carbamate
- Hexyl N-(4-methyl-9H-xanthen-9-yl)carbamate
- Octyl N-(4-methyl-9H-xanthen-9-yl)carbamate
Uniqueness
This compound is unique due to its specific decyl group, which imparts distinct physicochemical properties compared to its analogs. The length of the alkyl chain can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
7467-15-4 |
|---|---|
Molekularformel |
C25H33NO3 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
decyl N-(4-methyl-9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C25H33NO3/c1-3-4-5-6-7-8-9-12-18-28-25(27)26-23-20-15-10-11-17-22(20)29-24-19(2)14-13-16-21(23)24/h10-11,13-17,23H,3-9,12,18H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
XQMVVBXFSGIEQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)NC1C2=CC=CC=C2OC3=C(C=CC=C13)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


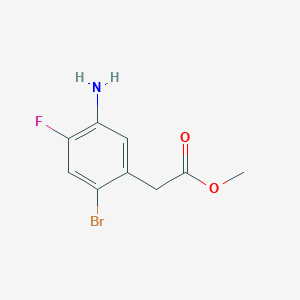
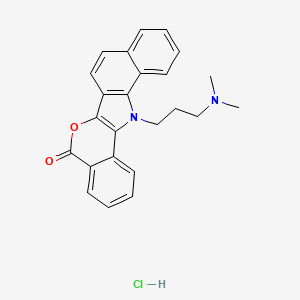
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid](/img/structure/B12813751.png)


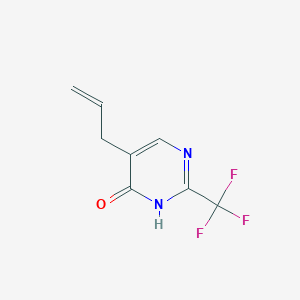
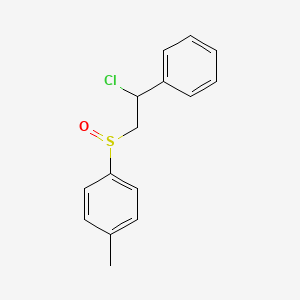

![6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813790.png)
![(2R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-oxooxolan-2-yl benzoate](/img/structure/B12813805.png)
![3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B12813810.png)
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride](/img/structure/B12813813.png)
